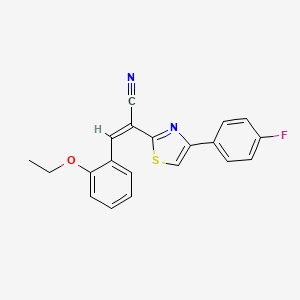

(Z)-3-(2-ethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-3-(2-ethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2OS/c1-2-24-19-6-4-3-5-15(19)11-16(12-22)20-23-18(13-25-20)14-7-9-17(21)10-8-14/h3-11,13H,2H2,1H3/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAXPYOFNACAMJ-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(2-ethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is often associated with various pharmacological effects, including anticancer, antimicrobial, and antifungal properties. The structure of the compound includes an acrylonitrile moiety and substituted aromatic groups, contributing to its reactivity and biological efficacy.

- Molecular Formula : C20H15FN2OS

- Molecular Weight : Approximately 365.4 g/mol

- CAS Number : 415687-87-5

Mechanisms of Biological Activity

The biological activity of (Z)-3-(2-ethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile can be attributed to several mechanisms:

- Induction of Apoptosis : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, which is a critical mechanism for anticancer agents. The presence of the thiazole moiety enhances its ability to interact with cellular targets involved in apoptotic pathways.

- Antimicrobial Activity : The thiazole ring is known for its antimicrobial properties. Compounds containing thiazole derivatives have shown effectiveness against various pathogens, indicating that this compound may also exhibit similar activities .

- Ferroptosis Induction : Recent research highlights the potential of thiazole derivatives to induce ferroptosis, a form of regulated cell death distinct from apoptosis. This mechanism is particularly relevant in cancer therapy, as it targets cancer cells that are resistant to conventional apoptotic signals .

Structure-Activity Relationship (SAR)

The structure-activity relationship of (Z)-3-(2-ethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile reveals that modifications in its structure can significantly influence its biological activity. Key observations include:

- Thiazole Ring : Essential for cytotoxic activity; variations in substituents on the thiazole ring can enhance or diminish activity against cancer cell lines .

- Aromatic Substituents : The presence of electron-withdrawing groups such as fluorine increases the compound's potency, particularly against cancer cells .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of (Z)-3-(2-ethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile, a comparison with related compounds is useful:

| Compound Name | Structure Features | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| Compound A | Thiazole + Phenyl | IC50 = 1.61 µg/mL | Moderate |

| Compound B | Thiazole + Fluoro | IC50 = 1.98 µg/mL | High |

| (Z)-3-(2-Ethoxyphenyl)-2-(4-(4-Fluorophenyl)Thiazol-2-Yl)Acrylonitrile | Thiazole + Ethoxy + Fluoro | Promising (specific IC50 not yet established) | Potentially high |

Case Studies and Research Findings

Several studies have investigated the biological effects of thiazole-containing compounds, including those structurally similar to (Z)-3-(2-ethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile:

- Antitumor Properties : A study demonstrated that thiazoles could inhibit the growth of various cancer cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : Research indicated that thiazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

- Ferroptosis Induction : In vitro studies confirmed that certain thiazole derivatives could selectively induce ferroptosis in cancer cells, highlighting a novel approach for targeting resistant tumors .

Scientific Research Applications

Chemical Properties and Structure

The compound features several key structural elements that contribute to its biological activity:

- Thiazole Ring : Essential for its interaction with biological targets.

- Acrylonitrile Moiety : Provides reactivity for further chemical modifications.

- Ethoxy and Fluorophenyl Substituents : Enhance lipophilicity and bioavailability.

Molecular Formula : C20H16FN3OS

Molecular Weight : 365.43 g/mol

Antitumor Activity

Research indicates that (Z)-3-(2-ethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile exhibits significant antitumor properties. It has been tested against various cancer cell lines, showing cytotoxic effects comparable to established chemotherapeutic agents.

Table 1: Antitumor Activity Data

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis via caspase activation |

| A549 (Lung Cancer) | 10.0 | Inhibits cell proliferation |

| HeLa (Cervical Cancer) | 15.0 | Modulates Bcl-2 family proteins |

The mechanism of action appears to involve the inhibition of critical enzymes responsible for cancer cell growth and proliferation, leading to apoptosis.

Neuropharmacological Effects

The compound has also shown promise in neuropharmacology, particularly in models of epilepsy and neurodegeneration. Some derivatives have exhibited anticonvulsant activity.

Table 2: Neuropharmacological Evaluation

| Model | Effect | Reference |

|---|---|---|

| PTZ-induced seizures | Significant reduction in seizure duration | |

| Neuroprotection in vitro | Enhanced neuronal survival under stress conditions |

Structure-Activity Relationship (SAR)

SAR studies reveal that specific substitutions on the thiazole ring can significantly enhance biological activity. Key findings include:

- Substituents : Electron-donating groups at specific positions increase potency against cancer cell lines.

- Thiazole Modifications : Changes in the thiazole structure can lead to variations in cytotoxicity and selectivity profiles.

Case Studies

Several case studies have documented the efficacy of similar thiazole derivatives in clinical settings. For example, a derivative closely related to (Z)-3-(2-ethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile was tested in clinical trials for solid tumors, yielding promising results regarding safety and tolerability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of acrylonitrile-thiazole hybrids. Below is a comparative analysis with structurally related analogs:

Key Differences and Implications

Fluorophenyl vs. Chlorophenyl: Fluorine’s smaller size and higher electronegativity may improve metabolic stability over chlorine-containing analogs (e.g., ) .

Photophysical Properties :

- The Z-configuration in the target compound likely reduces conjugation efficiency compared to E-isomers (e.g., TP1 in ), impacting fluorescence intensity .

- Thiazole vs. Benzo[d]thiazole : The absence of a fused benzene ring in the target compound may lower π-π stacking interactions, affecting solid-state fluorescence .

Biological Activities: Antioxidant Potential: Unlike chlorophenyl derivatives (), fluorophenyl-thiazole hybrids may exhibit distinct redox profiles due to fluorine’s electron-withdrawing effects . Sensing Applications: TP1’s thiophene-diphenylamino system enables cyanide detection, whereas the target compound’s ethoxyphenyl group may favor interactions with hydrophobic targets .

Q & A

Basic: What synthetic strategies are recommended for preparing (Z)-3-(2-ethoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile with high stereoselectivity?

Answer:

The compound can be synthesized via a Knoevenagel condensation between 2-(4-(4-fluorophenyl)thiazol-2-yl)acetonitrile and 2-ethoxybenzaldehyde. Evidence from analogous syntheses (e.g., bromophenyl and fluorophenyl derivatives) suggests using piperidine or ammonium acetate as catalysts in ethanol or acetic acid under reflux (60–80°C) . To ensure Z-configuration, monitor reaction progress via HPLC or TLC , and confirm stereochemistry using NOESY NMR (cross-peaks between the ethoxyphenyl proton and acrylonitrile proton) . Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield (reported 70–87% for similar compounds) .

Basic: How can the Z-configuration of the acrylonitrile moiety be unambiguously confirmed?

Answer:

X-ray crystallography is the gold standard for confirming stereochemistry, as demonstrated for (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile, where the dihedral angle between aromatic rings and acrylonitrile plane was critical . If crystals are unavailable, use 1H NMR : The Z-isomer shows a characteristic downfield shift (δ ~8.0–8.5 ppm) for the α-proton due to conjugation with the nitrile group. 13C NMR further supports this with a nitrile carbon signal at ~115–120 ppm .

Advanced: How do structural modifications (e.g., substituents on phenyl rings) influence anticancer activity in thiazole-acrylonitrile derivatives?

Answer:

Structure-activity relationship (SAR) studies reveal:

- 4-Fluorophenyl on thiazole : Enhances lipophilicity and cellular uptake, improving potency against cancer cells (e.g., GI50 = 0.021 μM in NCI-60 panel) .

- Ethoxy vs. methoxy on phenyl : Ethoxy increases metabolic stability compared to methoxy, but reduces solubility. Balancing these properties is critical for in vivo efficacy .

- Z-configuration : Essential for planar geometry, enabling π-π stacking with biological targets like tubulin or kinases .

Methodological Tip : Compare analogues using molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like β-tubulin or topoisomerase II .

Advanced: How should researchers address contradictions in reported GI50 values across cancer cell lines?

Answer:

Discrepancies arise from:

- Cell line heterogeneity : Test compound against patient-derived cells alongside standard lines (e.g., MCF-7, HeLa) to account for genetic variability .

- Assay conditions : Standardize incubation time (72 hrs), serum concentration (10% FBS), and use sulforhodamine B (SRB) or MTT assays for consistency .

- Compound purity : Validate purity (>95%) via HPLC-UV/ELSD and confirm absence of residual solvents (e.g., DMSO) that may interfere .

Advanced: What in silico methods predict the compound’s pharmacokinetic and toxicity profiles?

Answer:

- ADMET Prediction : Use SwissADME to assess solubility (LogS), permeability (Caco-2), and CYP450 interactions. The ethoxyphenyl group may reduce hepatic clearance compared to methoxy analogues .

- Toxicity Screening : Employ ProTox-II to predict hepatotoxicity and mutagenicity. Fluorine substitution typically lowers toxicity by reducing metabolic oxidation .

- Bioavailability : Calculate Lipinski’s rule parameters (MW <500, LogP <5). This compound’s MW (~365) and LogP (~3.5) suggest oral bioavailability .

Advanced: How can researchers optimize synthetic protocols for scalability without compromising stereoselectivity?

Answer:

- Catalyst Screening : Replace piperidine with DBU (1,8-diazabicycloundec-7-ene) for faster reaction kinetics and higher yields .

- Solvent Engineering : Use ethanol-water mixtures (9:1) to enhance solubility of intermediates and reduce side reactions .

- Flow Chemistry : Implement continuous flow reactors to maintain precise temperature control (70°C) and improve reproducibility .

Basic: What analytical techniques are critical for characterizing intermediates during synthesis?

Answer:

- LC-MS : Monitor intermediates like 2-(4-(4-fluorophenyl)thiazol-2-yl)acetonitrile for purity and confirm molecular ions ([M+H]+ ~245 m/z) .

- FT-IR : Verify nitrile group presence (C≡N stretch ~2200–2250 cm⁻¹) and absence of aldehyde (C=O ~1700 cm⁻¹) post-condensation .

Advanced: What mechanistic insights explain the compound’s activity against glioblastoma multiforme (GBM)?

Answer:

In GBM models, the compound likely inhibits EGFR and PDGFR kinases via competitive binding to the ATP pocket. Molecular dynamics simulations show the fluorophenyl group forms hydrophobic interactions with Leu788 (EGFR), while the acrylonitrile moiety hydrogen-bonds to Thr790 . Validate using Western blotting to assess phospho-EGFR/PDGFR inhibition in U87MG cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.